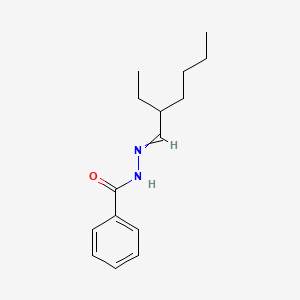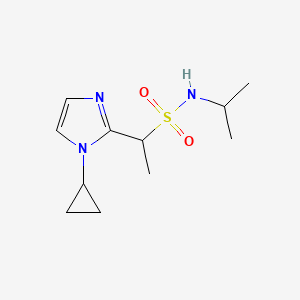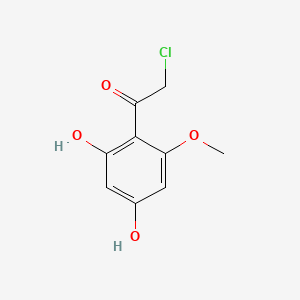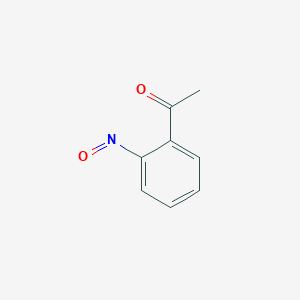![molecular formula C8H14N2O B13956397 6-Ethyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13956397.png)
6-Ethyl-1,6-diazaspiro[3.4]octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-1,6-diazaspiro[3.4]octan-2-one is a chemical compound belonging to the spirocyclic family. This compound is characterized by a unique spiro structure, which consists of two rings sharing a single atom. The presence of nitrogen atoms in the ring structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,6-diazaspiro[3.4]octan-2-one typically involves the reaction of ethylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as crystallization or distillation are typically used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-1,6-diazaspiro[3.4]octan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
6-Ethyl-1,6-diazaspiro[3.4]octan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Ethyl-1,6-diazaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. For instance, as a sigma-1 receptor antagonist, it binds to the sigma-1 receptor, modulating its activity and thereby influencing pain perception and other physiological processes . The compound’s spirocyclic structure allows it to fit into the receptor’s binding site, blocking the receptor’s normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Another spirocyclic compound with similar structural features but different functional groups.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: A larger spirocyclic compound with additional rings and functional groups.
Uniqueness
6-Ethyl-1,6-diazaspiro[3.4]octan-2-one is unique due to its specific ethyl substitution and the presence of nitrogen atoms in the spirocyclic structure. This unique configuration allows it to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and other scientific fields .
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
7-ethyl-1,7-diazaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C8H14N2O/c1-2-10-4-3-8(6-10)5-7(11)9-8/h2-6H2,1H3,(H,9,11) |
Clé InChI |
CGSFXXOQZJLBKE-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC2(C1)CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Butan-2-yloxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13956315.png)

![(4-Phenylpiperazin-1-yl)[1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13956329.png)



![2-Chloro-5-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956371.png)







